molecular formula C14H14N2O B13242810 6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13242810
M. Wt: 226.27 g/mol
InChI Key: AYXUNRLAKIOKAN-UHFFFAOYSA-N
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Description

6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound with a fused pyrrolo-pyrimidine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrrolo-pyrimidine ring .

Scientific Research Applications

6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific structural features and the range of biological activities it exhibits. Its fused pyrrolo-pyrimidine structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

6-methyl-2-phenyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C14H14N2O/c1-10-7-8-13-15-12(9-14(17)16(10)13)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3

InChI Key

AYXUNRLAKIOKAN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N12)C3=CC=CC=C3

Origin of Product

United States

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